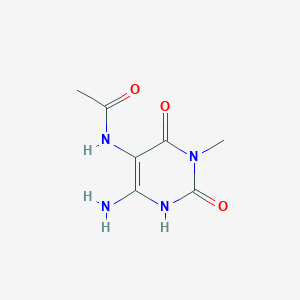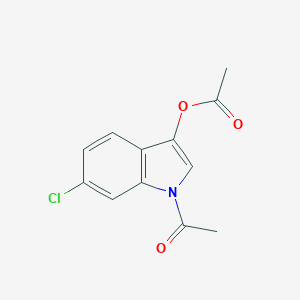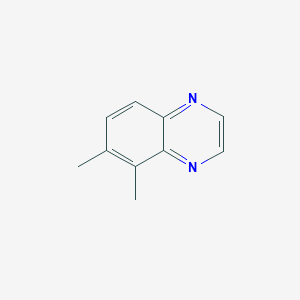
5,6-Dimethylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is a nitrogen-containing compound that has two fused rings and two methyl groups attached to it. 5,6-Dimethylquinoxaline has attracted significant attention from researchers due to its unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of 5,6-Dimethylquinoxaline is not fully understood. However, it has been shown to interact with various biological targets such as DNA, enzymes, and receptors. 5,6-Dimethylquinoxaline has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis.
Effets Biochimiques Et Physiologiques
5,6-Dimethylquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to possess antioxidant properties and can scavenge free radicals. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 5,6-Dimethylquinoxaline has been shown to inhibit the growth of various cancer cells and can induce apoptosis. It has also been shown to have antimicrobial properties and can inhibit the growth of various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,6-Dimethylquinoxaline in lab experiments are its easy synthesis, low cost, and diverse biological activities. However, the limitations of using 5,6-Dimethylquinoxaline in lab experiments are its low solubility in water, which can limit its use in biological assays. Its cytotoxicity can also be a limitation, as it can affect the viability of cells in vitro.
Orientations Futures
There are several future directions for the research on 5,6-Dimethylquinoxaline. One area of research is the synthesis of novel derivatives of 5,6-Dimethylquinoxaline with enhanced biological activities. Another area of research is the study of the mechanism of action of 5,6-Dimethylquinoxaline and its interaction with biological targets. The development of new methods for the synthesis of 5,6-Dimethylquinoxaline and its derivatives is also an area of future research. The application of 5,6-Dimethylquinoxaline in drug discovery and development is another area of future research. Overall, the research on 5,6-Dimethylquinoxaline has significant potential for the development of new drugs and therapeutics.
Conclusion:
In conclusion, 5,6-Dimethylquinoxaline is a heterocyclic compound that has attracted significant attention from researchers due to its unique chemical and biological properties. Its easy synthesis, low cost, and diverse biological activities make it an attractive compound for scientific research. The research on 5,6-Dimethylquinoxaline has significant potential for the development of new drugs and therapeutics.
Méthodes De Synthèse
The synthesis of 5,6-Dimethylquinoxaline can be achieved through various methods. One of the commonly used methods is the condensation reaction between o-phenylenediamine and 2,3-butanedione in the presence of a catalyst. Another method involves the reaction between 2,3-dimethylquinoxaline and formaldehyde in the presence of a catalyst. The synthesis of 5,6-Dimethylquinoxaline is relatively simple and can be achieved using readily available starting materials.
Applications De Recherche Scientifique
5,6-Dimethylquinoxaline has been extensively studied for its scientific research application. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. 5,6-Dimethylquinoxaline has been used as a starting material for the synthesis of various biologically active compounds. It has also been used as a probe to study the biological systems and their interactions.
Propriétés
Numéro CAS |
103040-72-8 |
|---|---|
Nom du produit |
5,6-Dimethylquinoxaline |
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
5,6-dimethylquinoxaline |
InChI |
InChI=1S/C10H10N2/c1-7-3-4-9-10(8(7)2)12-6-5-11-9/h3-6H,1-2H3 |
Clé InChI |
VIOODURWFRIANC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC=CN=C2C=C1)C |
SMILES canonique |
CC1=C(C2=NC=CN=C2C=C1)C |
Synonymes |
Quinoxaline, 5,6-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



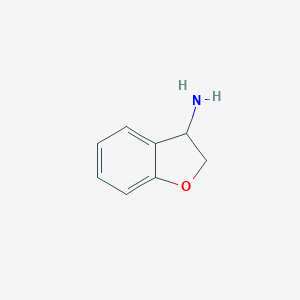
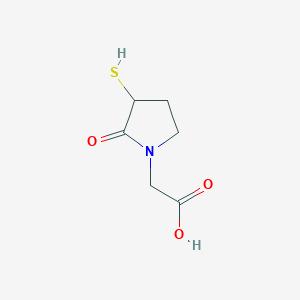

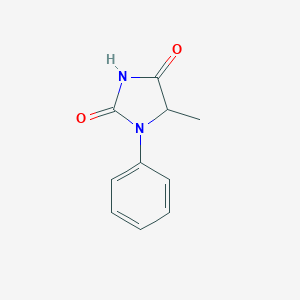
![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)
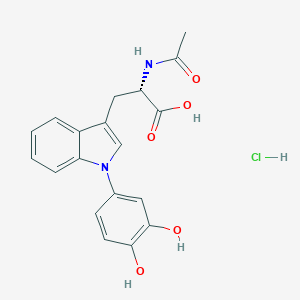
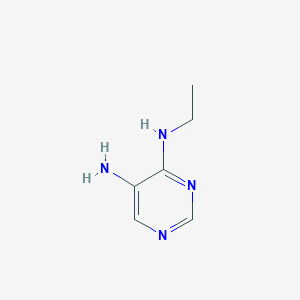
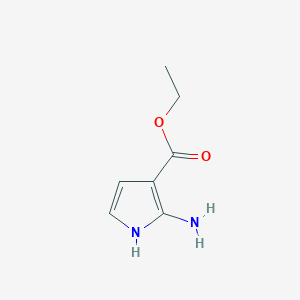
![8-Aminothiazolo[4,5-f]quinolin-7(6H)-one](/img/structure/B11763.png)
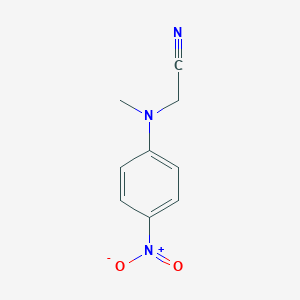
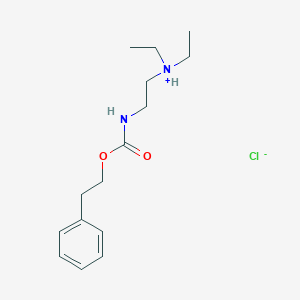
![4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide](/img/structure/B11767.png)
